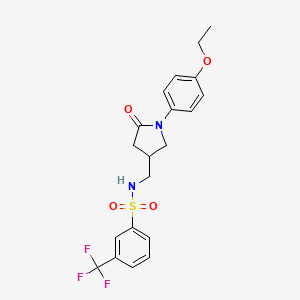

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O4S/c1-2-29-17-8-6-16(7-9-17)25-13-14(10-19(25)26)12-24-30(27,28)18-5-3-4-15(11-18)20(21,22)23/h3-9,11,14,24H,2,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNIZXOVTKBVFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, synthesis, and potential therapeutic applications based on current research findings.

Compound Overview

Chemical Structure:

- Molecular Formula: C₁₆H₁₈F₃N₂O₄S

- Molecular Weight: 396.39 g/mol

- Functional Groups: Sulfonamide, pyrrolidinone, trifluoromethyl

The compound's structure features a sulfonamide group, which is often associated with antibacterial properties, and a pyrrolidinone core that may contribute to neuroprotective effects. The ethoxy group enhances lipophilicity, potentially influencing pharmacokinetics and biological interactions.

Antitumor Activity

Preliminary studies indicate that N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exhibits significant antitumor activity against various cancer cell lines. Research has shown that compounds with similar structures possess the ability to inhibit tumor cell proliferation and induce apoptosis.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 10.5 | |

| MDA-MB-231 (Breast) | 8.2 | |

| A549 (Lung) | 12.0 |

These findings suggest that the compound may act through mechanisms such as the inhibition of cell cycle progression and induction of programmed cell death.

Anti-inflammatory Properties

The sulfonamide moiety is known for its anti-inflammatory effects. Studies have indicated that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2.

Neuroprotective Effects

The pyrrolidinone core of the compound may confer neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Research into similar compounds has shown their ability to protect neuronal cells from oxidative stress and apoptosis.

The precise mechanism of action for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as:

- Enzymatic Inhibition: The sulfonamide group may inhibit enzymes involved in inflammatory responses.

- Receptor Modulation: Potential interactions with receptors involved in cell signaling pathways could explain its diverse biological activities.

Case Studies and Research Findings

-

Study on Antitumor Activity:

A study evaluated the efficacy of the compound against several cancer cell lines, demonstrating significant cytotoxic effects compared to control groups. The study highlighted the potential for further development as an anticancer agent. -

Inflammation Model:

In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, supporting its role as an anti-inflammatory agent. -

Neuroprotection Study:

In vitro studies showed that the compound protected neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders.

Scientific Research Applications

The compound's biological activities can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, preliminary studies suggest that N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide shows promising results against A549 lung cancer cells, which is a common model for testing antitumor efficacy. The cytotoxic effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

2. Anti-inflammatory Effects

The sulfonamide group present in this compound is known for its anti-inflammatory properties. Similar compounds have been shown to modulate inflammatory responses, making this compound a candidate for further investigation in inflammatory disease models. The mechanism may involve inhibition of specific enzymes or receptors involved in the inflammatory pathway .

3. Neuroprotective Properties

There is growing interest in the neuroprotective effects of this compound, attributed to its ability to interact with neurotransmitter systems and modulate neuroinflammation. Compounds with similar structures have demonstrated potential in protecting neuronal cells from damage in various models of neurodegeneration .

Case Studies and Research Findings

Several studies have highlighted the potential applications of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide:

Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxicity against human cancer cell lines, particularly A549 cells, indicating its potential as an antitumor agent.

Pharmacological Evaluations : The compound has shown promise in modulating inflammatory responses and exhibiting neuroprotective effects in preclinical models. These findings suggest that it could be developed further for therapeutic use in treating various diseases characterized by inflammation and neurodegeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Structural Differences :

Functional Implications :

- Electron Effects: Fluorine (electron-withdrawing) vs.

- Lipophilicity : The ethoxy group (logP ~1.0) may increase hydrophobicity compared to the fluorobenzyl group (logP ~2.5), influencing membrane permeability .

- Metabolic Stability : Fluorine substitution typically enhances resistance to oxidative metabolism, whereas ethoxy groups may undergo demethylation .

Table 1: Key Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Substituent Electronic Effect |

|---|---|---|---|

| Target compound (4-ethoxyphenyl) | ~443.4 | ~3.2 | Electron-donating |

| Fluorobenzyl analog | ~445.3 | ~2.5 | Electron-withdrawing |

N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)

Structural Differences :

Functional Implications :

- Aromaticity: Pyridine’s aromaticity may enhance π-π stacking interactions compared to the non-aromatic pyrrolidinone.

- Solubility : The pyridine ring’s basicity could improve aqueous solubility relative to the target compound.

- Bioactivity : Pyridine-based sulfonamides are often explored as kinase inhibitors, suggesting divergent therapeutic applications .

Table 2: Core Structure Comparison

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide (56)

Structural Differences :

Functional Implications :

- Binding Affinity: The indole moiety may interact with hydrophobic pockets in target proteins more effectively than pyrrolidinone.

- Selectivity : The chloro and methoxy groups could confer selectivity for cyclooxygenase (COX) or serotonin receptors, diverging from the target compound’s hypothetical targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and what reaction conditions are critical for optimizing yield?

- The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidin-5-one core followed by sulfonamide coupling. Key steps include:

- Nucleophilic substitution to introduce the 4-ethoxyphenyl group.

- Sulfonylation using 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Purification via column chromatography or recrystallization, with yields highly dependent on temperature control (0–5°C during sulfonylation) and stoichiometric ratios .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integration (e.g., trifluoromethyl and ethoxyphenyl signals) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects trace by-products like unreacted sulfonyl chloride .

- Mass Spectrometry (HRMS) : Ensures molecular weight accuracy, particularly for distinguishing isotopic patterns of fluorine and sulfur .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-pyrrolidinone hybrids?

- Discrepancies in antimicrobial vs. anticancer efficacy may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .

- Structural nuances : Minor modifications (e.g., replacing ethoxy with methoxy groups) can drastically alter target binding .

- Methodological solution : Standardize assays using a reference compound (e.g., acetazolamide for sulfonamide activity) and cross-validate results via orthogonal methods (e.g., SPR for binding affinity) .

Q. What strategies are effective for enhancing the metabolic stability of this compound in preclinical studies?

- Structural optimization :

- Introduce electron-withdrawing groups (e.g., fluorine) on the benzenesulfonamide moiety to reduce oxidative metabolism .

- Modify the pyrrolidinone ring via N-methylation to block CYP450-mediated degradation .

- In vitro models : Use liver microsomes or hepatocytes to identify major metabolites and guide derivatization .

Q. How can regioselectivity challenges during functionalization of the pyrrolidin-3-ylmethyl group be addressed?

- Protecting group strategies : Temporarily block the sulfonamide nitrogen with Boc groups to direct electrophilic attacks to the pyrrolidinone oxygen .

- Catalytic methods : Employ palladium-catalyzed C–H activation for selective modification of the methylene bridge .

Methodological Guidance

Q. What computational tools are recommended for predicting the binding mode of this compound to carbonic anhydrase isoforms?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CA-II/IX active sites, focusing on the sulfonamide-Zn²⁺ coordination and hydrophobic trifluoromethyl contacts .

- MD simulations : GROMACS or AMBER can assess stability of the ligand-enzyme complex over 100-ns trajectories .

Q. How should researchers design SAR studies to evaluate the impact of substituents on the 4-ethoxyphenyl ring?

- Systematic variation : Synthesize analogs with halogens (F, Cl), alkyl chains, or heteroaryl replacements.

- Key assays :

- Enzymatic inhibition : Measure IC₅₀ against CA isoforms.

- Cytotoxicity : Screen against cancer cell lines (e.g., HT-29 for colorectal models) .

- Data analysis : Use QSAR models to correlate substituent electronic parameters (σ, π) with activity .

Data Contradiction Analysis

Q. Why do some studies report high solubility in polar solvents, while others note limited aqueous solubility?

- pH-dependent behavior : The sulfonamide group (pKa ~10) becomes ionized in basic buffers, enhancing solubility, but remains neutral in physiological pH, leading to variability .

- Crystallinity : Amorphous forms (prepared via spray drying) show higher solubility than crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.